2-Amino-2-(4-chloro-2-fluorophenyl)acetic acid
Description
Significance within Substituted Aryl α-Amino Acid Chemistry
Substituted aryl α-amino acids, including 2-Amino-2-(4-chloro-2-fluorophenyl)acetic acid, are of significant interest in medicinal chemistry and organic synthesis. The presence of halogen substituents on the phenyl ring can profoundly influence the compound's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles of molecules incorporating these amino acid scaffolds. For instance, fluorinated amino acids are of great interest due to the specific properties fluorine atoms impart to biomolecules. mdpi.com
The unique structural features of this compound make it a valuable building block for the synthesis of more complex molecules. It serves as a chiral synthon, providing a stereochemically defined center that can be incorporated into various molecular architectures.
Relevance to Chirality and Stereoselective Synthesis in Medicinal Chemistry
The alpha-carbon of this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers ((R) and (S) forms). In medicinal chemistry, the chirality of a molecule is of paramount importance as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The "chiral-switch" approach, where a racemic mixture is replaced by a single enantiomer, is a common strategy to develop drugs with improved potency and reduced side effects. acs.org
The stereoselective synthesis of α-amino acids is a critical area of research. Various methods have been developed to produce enantiomerically pure or enriched α-amino acids, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions. These techniques are essential for accessing specific stereoisomers of compounds like this compound for subsequent use in drug discovery and development. The development of efficient stereoselective syntheses for unnatural amino acids is highly desirable to increase their structural diversity for applications in pharmaceuticals and chiral catalysts. mdpi.com
Historical Development and Emerging Research Trends in Phenylglycine Derivatives
Phenylglycine and its derivatives have a rich history in chemistry and pharmacology. Phenylglycine itself is a non-proteinogenic amino acid that has been known for its biological activity. wikipedia.org Historically, phenylglycine derivatives have been identified as components of various natural products, including peptide antibiotics. rsc.org The investigation into the biosynthesis of phenylglycine-type amino acids has provided valuable insights for medicinal chemistry. nih.gov
Emerging research trends focus on the synthesis of novel phenylglycine derivatives with diverse substitution patterns on the phenyl ring to explore their potential as therapeutic agents. A significant area of interest is the development of multimodal compounds that can interact with multiple biological targets. For example, some phenylglycinamide derivatives have been investigated as potent antiseizure and antinociceptive drug candidates. acs.org The introduction of fluorine atoms into amino acid side chains is a strategy of growing interest in medicinal chemistry and chemical biology. mdpi.com
Overview of the Compound's Position in Contemporary Chemical and Biological Research
This compound and related compounds are primarily utilized as specialized building blocks in research and development. They are not typically found in consumer products and are intended for laboratory use in the synthesis of new chemical entities. Their value lies in their potential to be incorporated into novel pharmaceutical candidates and other biologically active molecules.
Contemporary research involving such substituted phenylglycine derivatives often focuses on their application in the synthesis of peptides and peptidomimetics. The unique steric and electronic properties conferred by the substituted phenyl ring can influence the conformation and biological activity of the resulting peptides. Furthermore, these non-natural amino acids can be used to probe enzyme active sites and to develop enzyme inhibitors.
| Property | Data |
| Molecular Formula | C8H8ClFNO2 |
| IUPAC Name | This compound |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(4-chloro-2-fluorophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKCVOMCHMELKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901263345 | |
| Record name | α-Amino-4-chloro-2-fluorobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901263345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239646-78-6 | |
| Record name | α-Amino-4-chloro-2-fluorobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1239646-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Amino-4-chloro-2-fluorobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901263345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Crystallographic Elucidation of 2 Amino 2 4 Chloro 2 Fluorophenyl Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules in solution. For 2-Amino-2-(4-chloro-2-fluorophenyl)acetic acid, both ¹H and ¹³C NMR would provide critical information regarding the electronic environment of each atom, confirming the connectivity and stereochemistry.
In a typical ¹H NMR spectrum, the aromatic protons would appear as a complex multiplet pattern in the downfield region (typically 7.0-8.0 ppm) due to coupling between adjacent protons and the influence of the electron-withdrawing chloro and fluoro substituents. The single proton attached to the alpha-carbon (α-H) would likely resonate as a singlet or a narrowly split multiplet, depending on the solvent and its exchange with amine protons. The amine (-NH₂) protons and the carboxylic acid (-COOH) proton are often broad and their chemical shifts are highly dependent on the solvent, concentration, and temperature.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each carbon atom. The carbonyl carbon of the carboxylic acid would be expected to appear in the highly deshielded region of the spectrum (around 170-180 ppm). The aromatic carbons would show a complex pattern of signals, with their chemical shifts influenced by the positions of the chloro and fluoro substituents. The alpha-carbon (α-C) would resonate at a characteristic chemical shift for amino acids.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on experimental conditions.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| α-H | ~4.5 - 5.0 | - |
| Aromatic-H | ~7.2 - 7.6 | - |
| -NH₂ | Variable (broad) | - |
| -COOH | Variable (broad) | - |
| α-C | - | ~55 - 65 |
| Aromatic-C | - | ~115 - 160 |
| C=O | - | ~170 - 180 |
X-ray Crystallography of this compound and its Co-crystals
X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and information about intermolecular interactions. A single-crystal X-ray diffraction study of this compound would reveal the exact three-dimensional arrangement of atoms in the crystal lattice. This would include the conformation of the molecule, the orientation of the substituted phenyl ring relative to the amino acid backbone, and the hydrogen bonding network established by the amino and carboxylic acid groups.
Furthermore, the formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is an area of significant interest. Co-crystallization of this compound with other molecules (co-formers) could be explored to modify its physicochemical properties. X-ray crystallography would be essential to characterize these co-crystals, determining the stoichiometry of the components and the nature of the intermolecular interactions (e.g., hydrogen bonds, halogen bonds) that hold the structure together.
Table 2: Representative Crystallographic Data for a Phenylglycine Derivative (Note: This is representative data for a similar compound, as specific data for this compound is not publicly available.)
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 5.9459 |
| b (Å) | 5.1940 |
| c (Å) | 26.7793 |
| β (°) | 90 |
| Volume (ų) | 826.5 |
| Z | 4 |
High-Resolution Mass Spectrometry (MS) Applications in Complex Mixture Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for analyzing complex mixtures. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₈H₇ClFNO₂).
In the context of complex mixture analysis, such as in metabolic studies or reaction monitoring, HRMS can distinguish the target compound from other components with very similar masses. Tandem mass spectrometry (MS/MS) experiments would further aid in structural elucidation by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern of amino acids is well-studied and typically involves the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃). The specific fragmentation pattern for this compound would provide a unique fingerprint for its identification.
Table 3: Predicted m/z Values for Adducts of a Similar Compound, 2-amino-2-(4-chloro-3-fluorophenyl)acetic acid nih.gov
| Adduct | Predicted m/z |
| [M+H]⁺ | 204.02222 |
| [M+Na]⁺ | 226.00416 |
| [M-H]⁻ | 202.00766 |
| [M+NH₄]⁺ | 221.04876 |
| [M+K]⁺ | 241.97810 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly effective for identifying functional groups. The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the various functional groups present.
The IR spectrum would show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, often overlapping with the N-H stretching vibrations of the amino group. A strong carbonyl (C=O) stretching band would be expected around 1700-1750 cm⁻¹. The C-Cl and C-F stretching vibrations would appear in the fingerprint region of the spectrum, typically below 1000 cm⁻¹.
The Raman spectrum would provide complementary information. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The C=C stretching vibrations of the phenyl ring would give rise to characteristic bands in the 1400-1600 cm⁻¹ region. The combination of IR and Raman spectra serves as a unique molecular fingerprint for this compound, allowing for its identification and the study of intermolecular interactions, such as hydrogen bonding.
Table 4: Typical Vibrational Frequencies for Functional Groups in Amino Acids
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |
| N-H (Amine) | Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1750 |
| C=C (Aromatic) | Stretching | 1400 - 1600 |
| C-Cl | Stretching | 600 - 800 |
| C-F | Stretching | 1000 - 1400 |
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination
Since this compound possesses a chiral center at the alpha-carbon, it can exist as two enantiomers. Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the enantiomeric purity and absolute configuration of chiral molecules.
CD spectroscopy measures the differential absorption of left and right circularly polarized light. An enantiomerically pure sample of this compound would exhibit a characteristic CD spectrum with positive or negative Cotton effects at specific wavelengths, corresponding to its electronic transitions. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center.
ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD curve of a chiral molecule is unique and can be used to determine its absolute configuration by comparing it to known compounds or through the application of empirical rules such as the Octant Rule for ketones, though specific rules for this class of amino acid would need to be established. These techniques are crucial for ensuring the stereochemical integrity of the compound, which is often a critical factor in its biological activity.
Table 5: General Principles of Chiroptical Spectroscopy for Amino Acids
| Technique | Principle | Application to this compound |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Determination of absolute configuration based on the sign of Cotton effects. Assessment of enantiomeric purity. |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Confirmation of absolute configuration and analysis of conformational features. |
Pharmacological Investigations and Mechanistic Studies of 2 Amino 2 4 Chloro 2 Fluorophenyl Acetic Acid
In Vitro Assays for Target Identification and Validation
No publicly available research data details the in vitro assays conducted on 2-Amino-2-(4-chloro-2-fluorophenyl)acetic acid for the purpose of target identification and validation.
There is no available scientific literature that describes receptor binding studies or the specific ligand-target interactions of this compound.
Information regarding the enzyme inhibition kinetics and the specific mechanism of action for this compound is not present in the current body of scientific literature.
There are no published studies that investigate the modulation of cellular pathways by this compound in any specific cell lines.
Elucidation of Mechanisms of Action at the Molecular and Cellular Level
Detailed mechanistic studies at the molecular and cellular level for this compound have not been reported in the scientific literature.
There is no available data from studies such as X-ray crystallography, NMR spectroscopy, or computational modeling that would elucidate the protein-ligand interaction dynamics or potential allosteric modulation by this compound.
The effects of this compound on intracellular signaling cascades and gene expression have not been documented in any published research.
Pre-clinical Efficacy Studies in Disease Models (Non-human)
No published studies were identified that describe the development or use of in vitro models to assess the efficacy of this compound.
There is no available data from in vivo animal studies evaluating the effects of this compound in models of any pathophysiology, including neuroscience, oncology, infectious diseases, or metabolic disorders.
Exploration of Stereoisomer-Specific Biological Activities and Differential Pharmacology
While the stereochemistry of a compound can be pivotal to its biological activity, no research has been published detailing the synthesis, separation, or differential pharmacological evaluation of the stereoisomers of this compound.
Identification and Characterization of Pharmacodynamic Markers and Biomarkers in Pre-clinical Settings
No pre-clinical studies have been reported that focus on identifying or characterizing pharmacodynamic markers or other biomarkers to measure the biological effects of this compound.
Computational Chemistry and Molecular Modeling Approaches for 2 Amino 2 4 Chloro 2 Fluorophenyl Acetic Acid
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), are employed to elucidate the electronic structure, reactivity, and spectroscopic characteristics of 2-Amino-2-(4-chloro-2-fluorophenyl)acetic acid.
Electronic Structure and Reactivity: The distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dictates its reactivity. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity. For analogous compounds, DFT calculations have been used to determine these parameters, providing insights into potential reaction mechanisms and sites of electrophilic or nucleophilic attack. For instance, the molecular electrostatic potential (MEP) map can predict regions susceptible to such attacks. nih.gov
Spectroscopic Predictions: Quantum chemical calculations can predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming the molecular structure. For example, calculated vibrational frequencies can be correlated with experimental IR spectra to assign specific functional groups.
Table 1: Predicted Physicochemical Properties of Phenylacetic Acid Derivatives
| Property | 2-(4-Amino-3-fluorophenyl)acetic acid | 2-amino-2-(4-chloro-3-fluorophenyl)acetic acid | (r)-2-Amino-2-(4-chlorophenyl)acetic acid |
|---|---|---|---|
| Molecular Formula | C₈H₈FNO₂ chemscene.com | C₈H₇ClFNO₂ uni.lu | C₈H₈ClNO₂ nih.gov |
| Molecular Weight (g/mol) | 169.15 chemscene.com | 203.01494 uni.lu | 185.61 nih.gov |
| Topological Polar Surface Area (TPSA) (Ų) | 63.32 chemscene.com | Data not available | 63.3 nih.gov |
| logP | 1.035 chemscene.com | -1.0 uni.lu | -1.1 nih.gov |
| Hydrogen Bond Donors | 2 chemscene.com | Data not available | 2 nih.gov |
| Hydrogen Bond Acceptors | 2 chemscene.com | Data not available | 2 nih.gov |
| Rotatable Bonds | 2 chemscene.com | Data not available | 2 nih.gov |
Molecular Docking Simulations with Identified Biological Targets to Predict Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly useful in drug discovery for predicting the interaction between a ligand (the drug candidate) and its protein target.
For this compound, identifying potential biological targets is the first step. Given its structural similarity to other amino acid derivatives, potential targets could include enzymes involved in amino acid metabolism or neurotransmitter receptors. Once a target is identified, molecular docking simulations can predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. Studies on similar compounds have demonstrated the utility of docking in elucidating binding modes and guiding the design of more potent inhibitors. nih.govmdpi.com
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and interactions over time. mdpi.com MD simulations can be used to study the flexibility of this compound in solution and to analyze the stability of its complex with a biological target.
These simulations can reveal important information about the conformational landscape of the molecule and how it adapts to the binding site of a protein. researchgate.net Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate prediction of the ligand's affinity for its target compared to docking scores alone.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. nih.govresearchgate.net
For this compound, a QSAR study would involve synthesizing a series of analogs with variations in their chemical structure and measuring their biological activity against a specific target. The resulting data can then be used to build a model that relates molecular descriptors (e.g., physicochemical properties, topological indices) to the observed activity. mdpi.com This model can then be used to guide the design of new analogs with improved potency and selectivity.
Cheminformatics and Virtual Screening Strategies for Analog Discovery
Cheminformatics involves the use of computational methods to analyze and manage large chemical datasets. Virtual screening is a key application of cheminformatics in drug discovery, where large libraries of compounds are computationally screened to identify those that are most likely to bind to a drug target.
Starting with the structure of this compound, virtual screening can be used to search for commercially available or synthetically accessible analogs with potentially improved properties. This can be done through similarity searching, where compounds with similar structures are identified, or through pharmacophore-based screening, where compounds that match a 3D arrangement of key chemical features are selected.
In Silico Prediction of Absorption and Distribution (AD) Profiles
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are crucial for its success. In silico methods can be used to predict these properties early in the drug discovery process, helping to identify and address potential liabilities. nih.govmdpi.comresearchgate.net
For this compound, various computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, and plasma protein binding. rsc.org These predictions are based on the molecule's physicochemical properties, such as its lipophilicity (logP), molecular weight, and polar surface area. By identifying potential ADME issues early on, medicinal chemists can modify the structure of the compound to improve its pharmacokinetic profile.
Pre Clinical Applications and Therapeutic Potential of 2 Amino 2 4 Chloro 2 Fluorophenyl Acetic Acid
Role as a Synthetic Intermediate in Advanced Drug Discovery Programs
2-Amino-2-(4-chloro-2-fluorophenyl)acetic acid is a non-proteinogenic amino acid, meaning it is not one of the 22 naturally occurring amino acids that are the fundamental building blocks of proteins. Its unique structure, featuring a halogenated phenyl ring, makes it a valuable synthetic intermediate in the development of novel pharmaceutical agents. Drug discovery programs utilize such specialized amino acids to introduce specific chemical properties into drug candidates, potentially enhancing their efficacy, selectivity, and pharmacokinetic profiles.
The primary role of this compound in drug discovery is as a key building block. Its amino and carboxylic acid functional groups allow for its incorporation into peptide chains or its use as a scaffold to construct more complex molecules. The presence of both chlorine and fluorine atoms on the phenyl ring is particularly significant. These halogens can modulate the electronic properties, lipophilicity, and metabolic stability of a drug molecule. For instance, the fluorine atom is often used to block metabolic oxidation, thereby increasing the drug's half-life in the body.
While specific, publicly disclosed examples of its use in the synthesis of late-stage clinical candidates are limited, its structural motifs are present in various patented compounds under investigation. It serves as a precursor for creating a diverse range of derivatives where the amino or carboxyl group is modified to interact with specific biological targets. The versatility of this compound as a synthetic intermediate makes it a valuable tool for medicinal chemists aiming to fine-tune the properties of new therapeutic agents.
Potential as a Lead Compound for Novel Therapeutic Agents
While primarily used as a synthetic intermediate, this compound and its derivatives have been investigated for their own therapeutic potential. A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure and properties. The unique substitution pattern on the phenyl ring of this amino acid provides a starting point for the design of novel therapeutic agents across different disease areas.
Applications in Neuroscience Research
In the field of neuroscience, derivatives of amino acids with halogenated phenyl groups are of interest for their potential to modulate the activity of neurotransmitter systems. The central nervous system (CNS) is a complex network of neurons that communicate via chemical messengers called neurotransmitters. The structural similarity of this compound to endogenous amino acid neurotransmitters, such as glutamate (B1630785) and GABA, suggests that its derivatives could interact with their receptors or transporters.
Research has shown that related compounds, such as 2-((2-Amino-4-chloro-5-fluorophenyl)thio)-N,N-dimethylbenzenemethanamine, have been investigated as radioligands for imaging the serotonin (B10506) transporter (SERT) in the brain using positron emission tomography (PET). SERT is a key protein involved in regulating serotonin levels and is a major target for antidepressant medications. While this specific example is a more complex derivative, it highlights the potential of the 2-amino-4-chloro-5-fluorophenyl moiety to serve as a scaffold for CNS-active compounds. The development of such agents could lead to new treatments for a variety of neurological and psychiatric disorders, including depression, anxiety, and neurodegenerative diseases.
Applications in Oncology Research
The search for novel anticancer agents is a major focus of modern drug discovery. Derivatives of this compound have been explored for their potential as cytotoxic agents that can selectively target and kill cancer cells. The rationale behind this approach is that the unique chemical structure of these compounds may allow them to interfere with critical cellular processes in cancer cells, such as cell division or metabolism.
For example, studies on pyrimidine (B1678525) derivatives incorporating multifunctional amino groups have demonstrated anticancer activity against various human cancer cell lines, including colon and breast cancer. While not directly derived from this compound, these studies showcase the potential of incorporating substituted amino moieties into heterocyclic scaffolds to generate compounds with significant cytotoxic effects. The table below summarizes the in vitro anticancer activity of some 2-amino-4-chloro-pyrimidine derivatives against HCT116 (colon) and MCF7 (breast) cancer cell lines.
| Compound | Substituent | EC50 on HCT116 (µM) | EC50 on MCF7 (µM) |
|---|---|---|---|
| 1 | 4-methyl piperazine | 209.17 ± 1.23 | 221.91 ± 1.37 |
| 6 | bromophenyl piperazine | 89.24 ± 1.36 | 89.37 ± 1.17 |
Applications in Infectious Disease Research
The rise of antibiotic-resistant bacteria has created an urgent need for the development of new antimicrobial agents. Derivatives of this compound are being investigated as potential sources of novel antibiotics. The introduction of halogen atoms into organic molecules can enhance their antimicrobial properties.
Research on N-{2-(4-chlorophenyl) acetyl} amino alcohol derivatives has shown moderate activity against various bacteria and fungi. These studies suggest that the 4-chlorophenyl moiety, a key feature of the title compound, can contribute to antimicrobial activity. Further modification of the amino acid structure could lead to the development of more potent and selective antimicrobial agents. The table below shows the antimicrobial activity of some N-{2-(4-chlorophenyl) acetyl} amino alcohol derivatives.
| Microorganism | Zone of Inhibition (mm) for a specific derivative |
|---|---|
| K. aerogenes | 12 |
| E. coli | 10 |
| S. aureus | 14 |
| P. desmolyticum | 11 |
| A. flavus | 15 |
| C. albicans | 13 |
Applications in Metabolic Disease Research
Metabolic diseases, such as type 2 diabetes and obesity, are a growing global health concern. One therapeutic strategy for managing these conditions is to inhibit the digestive enzymes that break down carbohydrates, thereby reducing glucose absorption. Synthetic amino acid derivatives have shown potential as inhibitors of these enzymes.
While specific research on derivatives of this compound in this area is not extensively documented, the general class of amino acid derivatives has demonstrated inhibitory activity against α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism. The structural features of the title compound could be exploited to design novel inhibitors with improved potency and selectivity. The table below presents the inhibitory potential of some synthetic amino acid derivatives against key digestive enzymes.
| Compound | Enzyme | IC50 (µM) | Inhibition Mechanism |
|---|---|---|---|
| PPC80 | Pancreatic Lipase | 167-1023 | Competitive/Mixed |
| PPC82 | Pancreatic Lipase | 167-1023 | Competitive/Mixed |
| PPC84 | Pancreatic Lipase | 167-1023 | Competitive/Mixed |
| PPC80 | α-Amylase | 162-519 | Competitive/Mixed |
| PPC82 | α-Amylase | 162-519 | Competitive/Mixed |
| PPC84 | α-Amylase | 162-519 | Competitive/Mixed |
| PPC89 | α-Amylase | 162-519 | Competitive/Mixed |
| PPC101 | α-Amylase | 162-519 | Competitive/Mixed |
| PPC84 | α-Glucosidase | 51-353 | Competitive |
| PPC89 | α-Glucosidase | 51-353 | Competitive |
| PPC101 | α-Glucosidase | 51-353 | Competitive |
Application as a Chiral Building Block in Asymmetric Synthesis
This compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms called enantiomers. In pharmacology, it is common for only one enantiomer of a drug to be responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. Therefore, the ability to synthesize enantiomerically pure compounds is of paramount importance in drug development.
This compound serves as a valuable chiral building block, or "synthon," in asymmetric synthesis. Asymmetric synthesis refers to chemical reactions that selectively produce one enantiomer of a chiral product over the other. By using an enantiomerically pure form of this compound as a starting material, chemists can introduce a specific stereocenter into a target molecule with a high degree of control.
Use in Chemical Biology for Target Deconvolution and Pathway Elucidation
Currently, there is a lack of publicly available scientific literature detailing the specific application of this compound in the field of chemical biology for the purposes of target deconvolution and pathway elucidation. While non-natural amino acids are valuable tools in chemical biology for probing biological systems, research explicitly outlining the use of this particular compound as a chemical probe to identify protein targets or to clarify biological pathways has not been identified in the course of this review.
The general approach in chemical biology for such applications often involves modifying a molecule of interest to incorporate a reactive group or a reporter tag. These modified probes can then be used in techniques such as activity-based protein profiling (ABPP) or affinity purification coupled with mass spectrometry to identify binding partners and elucidate mechanisms of action. However, specific studies employing this compound in this context are not presently documented.
Consequently, a data table summarizing research findings on identified protein targets or elucidated pathways for this compound cannot be provided at this time. Further research would be necessary to explore and establish the potential of this compound as a tool in chemical biology.
Future Research Directions and Unexplored Avenues for 2 Amino 2 4 Chloro 2 Fluorophenyl Acetic Acid
Exploration of Novel and Sustainable Synthetic Methodologies
While established methods like the Strecker synthesis provide a basis for producing 2-Amino-2-(4-chloro-2-fluorophenyl)acetic acid, future research should prioritize the development of more efficient, sustainable, and scalable synthetic routes. The incorporation of unnatural amino acids (UAAs) into therapeutic peptides and other complex molecules necessitates robust and versatile synthetic strategies. cpcscientific.comsigmaaldrich.com
Key areas for exploration include:
Asymmetric Synthesis: Developing methods for the large-scale, enantiomerically pure synthesis of this amino acid is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. mdpi.com This could involve the use of recyclable chiral auxiliaries to control stereochemistry. mdpi.com
Biocatalysis: The use of enzymes or microbial fermentation offers a green chemistry approach to synthesis. Research into engineering specific enzymes could lead to highly efficient and selective production pathways, reducing the reliance on harsh chemical reagents and lowering production costs.
Late-Stage Functionalization: Another promising avenue is the development of late-stage functionalization techniques. This would allow for the modification of fully assembled peptide sequences to incorporate the specific chloro- and fluoro-substituents, providing a flexible method for creating diverse molecular libraries. nih.gov
| Synthetic Approach | Description | Potential Advantages |
| Asymmetric Synthesis | Employs chiral auxiliaries or catalysts to produce a single enantiomer of the target molecule. mdpi.com | High stereochemical purity, leading to potentially more potent and safer drug candidates. |
| Biocatalysis | Uses enzymes or whole-cell microorganisms to perform specific chemical transformations. | Environmentally friendly ("green"), high selectivity, reduced production costs. |
| Late-Stage Functionalization | Modifies a complex molecule, such as a peptide, in the final steps of synthesis. nih.gov | Allows for rapid diversification of lead compounds and the creation of large chemical libraries. |
Identification of Undiscovered Biological Targets and Pathways
The structural novelty of this compound suggests it may interact with biological targets in unique ways. As a derivative of glycine (B1666218), it could potentially modulate neurotransmitter pathways or influence metabolic processes. medchemexpress.com Future research should focus on systematically identifying its molecular targets and the cellular pathways it affects.
Computational methods can play a pivotal role in this exploration. By extending design methodologies like Rosetta to incorporate unnatural amino acids, researchers can computationally design novel proteins, such as metalloproteins, that specifically bind to this compound. nih.gov This approach not only helps identify potential targets but also opens the door to creating new functional biomolecules. nih.gov Furthermore, advances in understanding the neurobiology of conditions like chronic pain are revealing new potential targets within pain-signaling pathways that could be modulated by novel small molecules like this amino acid derivative. acs.org
Development of Advanced Pre-clinical Models for Efficacy Assessment
To accurately evaluate the therapeutic potential of this compound, it is essential to move beyond traditional preclinical models. Standard in vitro assays, such as the NCI-60 cancer cell line panel, are often poor predictors of clinical efficacy for certain classes of drugs. nih.gov For instance, many clinically effective agents, including hormonal agents and some antimetabolites, lack the nanomolar potency that is often a prerequisite for advancing a compound from high-throughput screening. nih.gov
Future preclinical assessments should employ more sophisticated models that better recapitulate human physiology and disease states. These include:
Patient-Derived Xenografts (PDXs): These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can provide more predictive data on anti-cancer efficacy.
Organoid Cultures: Three-dimensional organoids derived from patient stem cells can model organ-specific responses and toxicities.
Humanized Mouse Models: Mice with a reconstituted human immune system are invaluable for evaluating immunotherapies, a field where engineered proteins containing unnatural amino acids show great promise. wm.edu
The development of such advanced models will be critical for assessing the efficacy of "designer proteins" or targeted therapies built using this unique amino acid. wm.edu
Integration with Artificial Intelligence and Machine Learning in Drug Discovery and Design
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and offer immense potential for accelerating the development of therapeutics based on this compound. nih.gov
Key applications of AI/ML in this context include:
Predicting Protein Structure: AI tools like AlphaFold can accurately predict the three-dimensional structure of target proteins in minutes, a process that once took years. nih.govdeepmind.google This is fundamental for structure-based drug design, allowing researchers to design molecules that fit precisely into a target's binding site.
De Novo Protein Design: ML algorithms can now be trained to generate entirely new proteins with desired functions from scratch. technologynetworks.comdrugdiscoverynews.com This opens the possibility of designing novel therapeutic proteins or enzymes that incorporate this compound to achieve specific catalytic or binding properties. nih.govtechnologynetworks.com
Target Identification and Interaction Prediction: AI can sift through vast biological datasets to identify novel drug targets and predict how a molecule will interact with various proteins, helping to anticipate efficacy and potential off-target effects. nih.gov Large language models (LLMs) are even being adapted to spot patterns in amino acid sequences, treating proteins like sentences to be decoded. freethink.com
| AI/ML Application | Description | Impact on Drug Discovery |
| Protein Structure Prediction | Using deep learning to predict the 3D structure of proteins from their amino acid sequence. deepmind.google | Accelerates structure-based drug design and understanding of biological function. |
| De Novo Design | Generating novel protein or peptide sequences with specific, desired functions using generative models. technologynetworks.comdrugdiscoverynews.com | Enables the creation of entirely new therapeutics not found in nature. |
| Target Prediction | Analyzing biological and chemical data to identify potential biological targets for a given compound. nih.gov | Speeds up the initial stages of discovery and helps in understanding a drug's mechanism of action. |
| Polypharmacology Prediction | Predicting the interaction of a drug with multiple targets to anticipate efficacy and side effects. nih.govresearchgate.net | Facilitates the design of multi-target drugs and helps in drug repurposing. |
Potential for Multitarget Ligand Design and Polypharmacology
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. A promising therapeutic strategy is the design of single molecules that can modulate several targets simultaneously, an approach known as polypharmacology. Small molecules often inherently bind to multiple targets, and anticipating this behavior is crucial for drug discovery. researchgate.net
The distinct structure of this compound makes it an attractive building block for designing multitarget ligands. Computational methods, including machine learning, can be used to design molecules with specific polypharmacological profiles. researchgate.net By incorporating this UAA into peptide or small-molecule scaffolds, researchers could fine-tune binding affinities for a desired set of targets, potentially leading to more effective and synergistic therapeutic outcomes.
Exploration of Novel Delivery System Concepts (pre-clinical formulation aspects)
The efficacy of a therapeutic agent is highly dependent on its ability to reach the target site in the body at an effective concentration. Novel drug delivery systems (DDS) offer a means to improve the pharmacokinetic and pharmacodynamic properties of drugs. azonano.com Given that this compound is an amino acid, it is particularly well-suited for incorporation into a variety of peptide- and polymer-based delivery platforms.
Future preclinical formulation research could explore:
Lipidic Amino Acid Conjugates: Conjugating the amino acid to lipidic structures can increase lipophilicity, potentially improving oral absorption and the ability to cross the blood-brain barrier. nih.gov
Poly(amino acid) Nanocarriers: Polymers and copolymers based on amino acids can self-assemble into micelles or nanoparticles. azonano.comnih.gov These nanocarriers can encapsulate drug molecules, protecting them from degradation, controlling their release, and potentially targeting them to specific tissues like tumors. nih.govmdpi.com
Peptide-Based Delivery: Short peptides can be designed to self-assemble into nanostructures or to act as targeting moieties that guide a drug-loaded carrier to a specific cell type. mdpi.com The inclusion of unnatural amino acids can enhance the stability of these peptides against enzymatic degradation. mdpi.com
Hydrogels: Polymeric hydrogel networks are highly biocompatible and can be designed for the sustained release of therapeutic agents. mdpi.com
Q & A
Q. What are the key synthetic strategies for enantioselective synthesis of 2-amino-2-(4-chloro-2-fluorophenyl)acetic acid?
Methodological Answer: Enantioselective synthesis can be achieved via enzymatic resolution or chiral catalyst systems. For example, nitrilases or multi-enzyme systems enable dynamic kinetic resolution (DKR) of racemic amides/nitriles under optimized conditions (pH 7–8, 37–40°C, 1–3 hours). This approach leverages stereoselective hydrolysis to yield enantiopure amino acid derivatives . Structural analogs, such as (R)-2-amino-2-(4-fluorophenyl)acetic acid, have been synthesized using immobilized nitrilases from environmental samples, suggesting adaptability to chloro-fluoro variants .
Q. How can the stereochemical configuration of this compound be validated?
Methodological Answer:
Chiral chromatography (e.g., HPLC with chiral stationary phases) and nuclear magnetic resonance (NMR) using chiral shift reagents are standard methods. The canonical SMILES (e.g., N[C@@H](c1ccc(Cl)cc1F)C(=O)O) and InChIKey (QGJGBYXRJVIYGA-ZETCQYMHSA-N) provide reference data for computational validation of stereochemistry via tools like PubChem or ChemBase .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
Methodological Answer: Recrystallization using polar solvents (e.g., water/ethanol mixtures) and ion-exchange chromatography are commonly employed. For scale-up, membrane separation technologies or simulated moving bed (SMB) chromatography can enhance yield and purity, as demonstrated in separations of structurally related phenylglycine derivatives .
Advanced Research Questions
Q. How do electronic effects of the 4-chloro-2-fluorophenyl substituent influence the compound’s reactivity in peptide coupling reactions?
Methodological Answer: The electron-withdrawing chloro and fluoro groups reduce electron density at the aromatic ring, potentially slowing electrophilic substitution but enhancing stability of intermediates. Computational studies (DFT or MD simulations) can model charge distribution and predict reactivity. Experimental validation via kinetic studies under varying conditions (e.g., pH, temperature) is recommended .
Q. What analytical methods are suitable for detecting trace impurities in this compound?
Methodological Answer: High-resolution mass spectrometry (HRMS) paired with reverse-phase HPLC (e.g., C18 columns, UV detection at 210–254 nm) can identify impurities at ppm levels. Certified reference materials (CRMs) for related compounds, such as amoxicilloic acid dimers, provide benchmarks for method validation . Stability-indicating assays under stress conditions (heat, light, oxidation) are critical for pharmaceutical-grade purity .
Q. How can process control strategies optimize large-scale synthesis while maintaining enantiomeric excess (ee)?
Methodological Answer: Real-time monitoring via inline PAT (Process Analytical Technology) tools, such as FTIR or Raman spectroscopy, enables rapid adjustment of reaction parameters (e.g., pH, enzyme activity). For enzymatic routes, immobilized enzyme reactors with controlled flow rates improve ee (>99%) and reduce biocatalyst degradation .
Q. What are the thermodynamic stability profiles of this compound under accelerated storage conditions?
Methodological Answer: Accelerated stability studies (40°C/75% RH for 6 months) coupled with Arrhenius modeling predict degradation pathways. Hydrolytic stability can be assessed via LC-MS, while solid-state stability is evaluated using XRPD to detect polymorphic transitions. Data from analogs suggest sensitivity to moisture, necessitating airtight packaging with desiccants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
